molecular formula C12H11BrN2 B3045718 5-Bromo-N-methyl-N-phenylpyridin-2-amine CAS No. 1125410-02-7

5-Bromo-N-methyl-N-phenylpyridin-2-amine

Cat. No.: B3045718
CAS No.: 1125410-02-7
M. Wt: 263.13
InChI Key: CJUQWLHYTATQSQ-UHFFFAOYSA-N
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Description

5-Bromo-N-methyl-N-phenylpyridin-2-amine is a pyridine derivative featuring a bromine atom at the 5-position and a methyl-phenyl substituted amine at the 2-position. This compound is structurally characterized by its electron-withdrawing bromine substituent and the steric bulk of the N-methyl-N-phenyl group, which collectively influence its electronic properties, solubility, and reactivity. The bromine atom at position 5 enhances electrophilic substitution reactivity, making the compound a valuable intermediate in Suzuki cross-coupling reactions for synthesizing more complex molecules . Its crystal packing and intermolecular interactions (e.g., hydrogen bonding) are critical for understanding its solid-state behavior and stability .

Properties

IUPAC Name

5-bromo-N-methyl-N-phenylpyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2/c1-15(11-5-3-2-4-6-11)12-8-7-10(13)9-14-12/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJUQWLHYTATQSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C2=NC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20670587
Record name 5-Bromo-N-methyl-N-phenylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20670587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1125410-02-7
Record name 5-Bromo-N-methyl-N-phenyl-2-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1125410-02-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-N-methyl-N-phenylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20670587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N-methyl-N-phenylpyridin-2-amine typically involves the Suzuki cross-coupling reaction. This reaction is catalyzed by palladium and involves the coupling of 5-bromo-2-methylpyridin-3-amine with arylboronic acids. The reaction conditions generally include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-methyl-N-phenylpyridin-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding N-oxides.

    Reduction Reactions: Reduction of the compound can lead to the formation of amines and other reduced derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and mild heating.

    Oxidation Reactions: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used under controlled conditions to achieve oxidation.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.

    Oxidation Reactions: Major products are N-oxides of the original compound.

    Reduction Reactions: Products include reduced amines and other derivatives.

Scientific Research Applications

5-Bromo-N-methyl-N-phenylpyridin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-N-methyl-N-phenylpyridin-2-amine involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes and receptors. The exact pathways and targets depend on the specific application and the biological system being studied. For instance, in antimicrobial research, it may inhibit bacterial enzymes, while in anti-inflammatory studies, it may modulate signaling pathways involved in inflammation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key differences between 5-Bromo-N-methyl-N-phenylpyridin-2-amine and structurally related pyridine/pyrimidine derivatives:

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Weight (g/mol) Synthesis Method Yield (%) Key Properties/Bioactivity Reference
This compound N-methyl, N-phenyl, Br (C5) 277.16 Copper-catalyzed N-arylation 80 High steric hindrance; Suzuki precursor
5-Bromo-N-phenylpyridin-2-amine N-phenyl, Br (C5) 249.11 Unknown - Lower solubility; simpler structure
5-Bromo-N-(4-methoxyphenyl)pyridin-2-amine N-(4-methoxyphenyl), Br (C5) 265.12 Copper-catalyzed N-arylation 80 Enhanced electron density
5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine N-(3,4-dimethoxybenzyl), Br (C5) 353.21 Reductive amination - Strong intermolecular H-bonding
5-Bromo-N-methylpyrimidin-2-amine Pyrimidine ring, N-methyl, Br 202.3 Reaction with dimethylamine 84 Planar structure; 2D crystal packing
5-Bromo-6-fluoropyridin-2-amine Br (C5), F (C6) 191.0 Not specified - Dual halogen effects; antimicrobial

Key Comparative Insights:

Methoxy groups (e.g., in 5-Bromo-N-(4-methoxyphenyl)pyridin-2-amine) increase electron density on the aromatic ring, favoring electrophilic reactions .

Synthetic Methods :

  • Copper-catalyzed N-arylation is a common method for introducing aryl groups to pyridines, achieving ~80% yields for both the target compound and its methoxyphenyl analog .
  • Reductive amination (e.g., for 5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine) enables the formation of benzylamine derivatives but requires precise control of reducing agents .

Crystallography and Solid-State Behavior :

  • The N-methylpyrimidin-2-amine derivative forms a planar pyrimidine ring with intermolecular C–H⋯N and N–H⋯N hydrogen bonds, creating a 2D network .
  • In contrast, the dimethoxybenzyl-substituted pyridine forms centrosymmetric dimers via N–H⋯N hydrogen bonds, influencing its solubility and stability .

Physicochemical Properties: Halogen substituents: Bromine at position 5 enhances electrophilicity, while fluorine (as in 5-Bromo-6-fluoropyridin-2-amine) increases lipophilicity and metabolic stability .

Biological Activity

5-Bromo-N-methyl-N-phenylpyridin-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula C12H11BrN2C_{12}H_{11}BrN_2 and a molecular weight of approximately 263.133 g/mol. The structure features a pyridine ring, a bromine atom, a methyl group, and an attached phenyl group, which are characteristic of many biologically active compounds.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. It acts as an inhibitor or modulator of various enzymes and receptors:

  • Antimicrobial Activity : The compound may inhibit bacterial enzymes, contributing to its antimicrobial properties.
  • Anti-inflammatory Properties : It potentially modulates signaling pathways involved in inflammation.

Antimicrobial Activity

Research indicates that derivatives of pyridine compounds exhibit various antimicrobial activities. For instance, studies have shown that this compound can inhibit the growth of multiple bacterial strains, including E. coli. In comparative studies, it demonstrated significant inhibition rates against these pathogens .

CompoundInhibition Rate (%)
This compound79.78
Rifampicin (Control)100

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory effects. It was found to reduce inflammatory markers in cell cultures, suggesting potential therapeutic applications in treating inflammatory diseases.

Study on Antithrombotic Activity

A study evaluated the antithrombotic effects of various pyridine derivatives, including this compound. The results indicated that this compound exhibited moderate anti-thrombolytic activity, with an inhibition percentage comparable to other known agents:

CompoundAnti-thrombolytic Activity (%)
This compound31.61
Compound with highest activity41.32

This suggests that while the compound has potential as an antithrombotic agent, further modifications may enhance its efficacy .

Biofilm Inhibition Studies

In another study focusing on biofilm formation, this compound showed promising results:

CompoundBiofilm Inhibition Rate (%)
This compound90.95
Positive Control100

This high inhibition rate indicates potential applications in preventing biofilm-related infections .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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